molecular formula C12H11NO3 B2726341 (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one CAS No. 71198-72-6

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B2726341
CAS No.: 71198-72-6
M. Wt: 217.224
InChI Key: NRQHBNNTBIDSRK-XFFZJAGNSA-N
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Description

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one (C₁₂H₁₁NO₃, MW 217.22) is an oxazolone derivative featuring a 4-methoxybenzylidene substituent at the C-4 position and a methyl group at C-2, with a defined Z-configuration at the exocyclic double bond . It serves as a key intermediate in synthesizing benzenesulfonamides, isoxazoles, and antimicrobial or anticonvulsant agents . Its structural uniqueness lies in the electron-donating methoxy group, which influences reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHBNNTBIDSRK-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • 4-Methoxybenzaldehyde : Serves as the arylidene donor.
  • 2-Methyloxazol-5(4H)-one : Provides the oxazolone core.
  • Acetic Anhydride (Ac₂O) : Acts as both solvent and dehydrating agent.
  • Sodium Acetate (CH₃CO₂Na) : Facilitates enolate formation.

The reaction proceeds via a cyclodehydration mechanism, where the aldehyde undergoes nucleophilic attack by the oxazolone’s α-carbon, followed by elimination of water to form the benzylidene moiety.

Experimental Protocol

A mixture of 4-methoxybenzaldehyde (10 mmol), 2-methyloxazol-5(4H)-one (10 mmol), and sodium acetate (1.2 equiv) in acetic anhydride is refluxed at 120°C for 4–6 hours. The crude product is precipitated by cooling, filtered, and recrystallized from ethanol/water (1:1) to yield a beige solid (55–60% yield).

Characterization Data

  • Melting Point : 184–185°C.
  • ¹H NMR (DMSO-d₆) : δ 3.76 (s, 3H, OCH₃), 6.38 (s, 1H, CH), 6.91 (d, J = 8.4 Hz, 2H), 7.71 (d, J = 8.4 Hz, 2H).
  • ESI-MS : m/z 195.06 [M–H]⁻.

Zinc Oxide (ZnO)-Catalyzed Synthesis

ZnO nanoparticles have emerged as eco-friendly catalysts for enhancing reaction efficiency and reducing energy consumption.

Reaction Optimization

  • Catalyst Loading : 10 mol% ZnO.
  • Solvent : Acetic anhydride.
  • Temperature : Room temperature (25°C).
  • Time : 2 hours.

This method achieves 85–90% yield by accelerating the condensation step through surface Lewis acid sites on ZnO.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure

A mixture of 4-methoxybenzaldehyde (10 mmol), 2-methyloxazol-5(4H)-one (10 mmol), and sodium acetate in acetic anhydride is irradiated at 150 W for 15 minutes. The product is isolated via vacuum filtration (70–75% yield).

One-Pot Tandem Synthesis

A patent-derived method integrates oxazolone formation and subsequent functionalization in a single pot.

Key Steps

  • Oxazolone Formation : As described in Section 1.
  • In Situ Imidazolone Synthesis : Treatment with methylamine and Schiff bases yields hybrid heterocycles.

Comparative Analysis of Methods

Method Catalyst/Solvent Time Yield Advantages
Classical Erlenmeyer Ac₂O/CH₃CO₂Na 4–6 h 55–60% Reproducible, scalable
ZnO-Catalyzed ZnO/Ac₂O 2 h 85–90% Eco-friendly, high yield
Microwave-Assisted Ac₂O/CH₃CO₂Na 15 min 70–75% Rapid, energy-efficient
One-Pot Tandem Et₃N/EtOH 5–7 h 60–68% Versatile for hybrid scaffolds

Factors Influencing Synthesis Efficacy

Catalyst Selection

ZnO outperforms traditional bases by reducing side reactions (e.g., aldol condensation) and enabling room-temperature conditions.

Temperature and Solvent Effects

  • Polar Solvents : Acetic anhydride enhances electrophilicity of the aldehyde.
  • Elevated Temperatures : Accelerate cyclodehydration but risk decomposition above 130°C.

Substituent Effects

The 4-methoxy group on benzaldehyde increases electron density, favoring nucleophilic attack at the oxazolone’s α-carbon.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production requires:

  • Continuous Flow Systems : To handle exothermic reactions safely.
  • Catalyst Recycling : ZnO can be reused for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene group can be reduced to form a saturated oxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxybenzaldehyde)-2-methyloxazol-5(4H)-one or 4-(4-methoxybenzoic acid)-2-methyloxazol-5(4H)-one.

    Reduction: Formation of 4-(4-methoxybenzyl)-2-methyloxazol-5(4H)-one.

    Substitution: Formation of 4-(4-halobenzylidene)-2-methyloxazol-5(4H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the design of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in drug discovery.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight HPLC Retention Time (min) Yield (%) Elemental Analysis (C/H/N %)
Target Compound (20d) 4-Methoxybenzylidene 217.22 N/A 46 N/A
20d (Terphenyl-CF₃) 4,4'-Bis(trifluoromethyl)terphenyl 573.40 12.638 54 63.38/3.17/2.96
20e (Terphenyl-F) 3,3'-Difluoroterphenyl 456.41 11.405 45 73.40/4.02/3.72
BTBO3 (Thiazole-Cl) 4-Chlorobenzylidene-thiazole 413.87 N/A N/A N/A
4c (Isoxazole) 4-Methoxybenzylidene-isoxazole 247.25 N/A ~50* 63.15/5.30/5.67

Notes:

  • Bulkier substituents (e.g., terphenyl groups in ) increase molecular weight and HPLC retention times due to hydrophobicity.
  • Electron-withdrawing groups (e.g., -CF₃ in ) reduce carbon content in elemental analysis compared to methoxy derivatives.
  • The target compound’s moderate yield (46%) contrasts with higher yields for brominated analogs (e.g., 97% for 20a ), suggesting steric or electronic challenges in synthesis.

Key Insights :

  • Methoxy groups may enhance herbicidal activity (e.g., 4c ) but require optimization for neurological targets.
  • Thiazole-substituted analogs (BTBO3) show superior anticonvulsant efficacy, likely due to improved blood-brain barrier penetration .

Biological Activity

(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H9_{9}NO2_2
  • Molecular Weight : 187.19 g/mol
  • Melting Point : 113 – 115 °C
  • CAS Number : 38879-46-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study involving RAW264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS).

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α20075
IL-615050

The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound exhibits notable antioxidant activity. It was found to scavenge free radicals effectively, as demonstrated by the DPPH assay.

Concentration (µg/mL) DPPH Scavenging Activity (%)
1025
5060
10085

This antioxidative property suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It affects the expression levels of genes linked to inflammation and oxidative stress.
  • Metal Coordination Properties : Studies suggest that the compound may form complexes with metal ions, enhancing its biological efficacy.

Case Study 1: Hepatoprotective Effects

A study in BALB/c mice demonstrated that oral administration of this compound significantly reduced serum levels of liver enzymes ALT and AST in models of induced liver injury. Histopathological analysis confirmed protective effects against liver damage.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation. The IC50_{50} values varied across different cell lines, indicating selective cytotoxicity.

Q & A

Q. What are the standard synthetic routes for (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one?

The compound is synthesized via the Erlenmeyer azlactone method. A typical protocol involves refluxing 4-methoxybenzaldehyde with N-acetylglycine, sodium acetate, and acetic anhydride at 120°C for 2–4 hours. Yields range from 46% to 59%, with purification via recrystallization from ethanol or aqueous acetone . Modifications, such as using microwave-assisted conditions or alternative catalysts (e.g., citric acid), have been explored to streamline the process .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is confirmed through:

  • NMR spectroscopy : Coupling constants (e.g., J = 8.5–8.9 Hz for aromatic protons) and nuclear Overhauser effect (NOE) correlations between the oxazolone methyl group and benzylidene protons .
  • X-ray crystallography : Single-crystal studies reveal the planar geometry and spatial arrangement of substituents .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To identify proton environments and confirm substituent positions (e.g., methoxy group at δ 3.87 ppm in CDCl3) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1730 cm⁻¹) and conjugated systems (C=N, ~1590 cm⁻¹) .
  • UV-Vis : Absorption maxima at 244–355 nm, indicative of π→π* transitions in the conjugated system .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 218.0812 for [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors influence scalability?

  • Catalyst optimization : Citric acid in one-pot synthesis improves yields to >70% by accelerating cyclocondensation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Aqueous acetone mixtures improve recrystallization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .

Q. What contradictions exist in reported biological activities, and how can they be addressed?

  • Antimicrobial vs. anticancer activity : Derivatives like PBO8 show potent antitubercular activity (MIC < 1 µg/mL) but moderate antioxidant effects, while brominated analogs (e.g., 20b) exhibit selective cytotoxicity (IC50 8.9 µg/mL against HepG2). Contradictions may arise from assay variability (e.g., bacterial strain specificity) or substituent positioning .
  • Resolution strategies : Standardized bioassays (e.g., CLSI guidelines) and structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What computational approaches support the design of derivatives with enhanced nonlinear optical (NLO) properties?

  • Density functional theory (DFT) : Predicts hyperpolarizability (β) values, guiding substitutions (e.g., methoxy or dimethylamino groups) to enhance NLO response .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., mycobacterial enzymes) for dual-function derivatives .

Q. How do structural modifications impact bioactivity and physicochemical properties?

  • Pyrazole/thiazole substitution : Enhances antitubercular activity (e.g., PBO8) by increasing lipophilicity and membrane permeability .
  • Halogenation : Bromo or chloro substituents at the 3-position of the benzylidene ring improve anticancer selectivity (e.g., 20b vs. 20c) .
  • Electron-donating groups : Methoxy or dimethylamino groups amplify second-harmonic generation (SHG) effects in NLO crystals (e.g., MLS and DLS) .

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